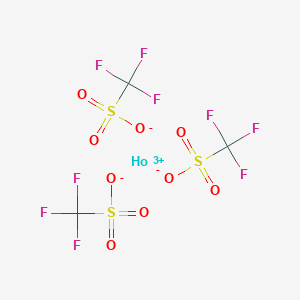

Holmium(III) trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Holmium(III) trifluoromethanesulfonate is a useful research compound. Its molecular formula is CHF3HoO3S and its molecular weight is 315.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Holmium(III) trifluoromethanesulfonate's catalytic properties have been explored in several contexts, although direct studies on this specific compound are rare. Research on related trifluoromethanesulfonates, such as Gallium(III) Trifluoromethanesulfonate, has shown its effectiveness as a water-tolerant, reusable Lewis acid catalyst in Friedel-Crafts reactions, suggesting potential catalytic applications for holmium(III) derivatives in similar chemical processes (Prakash et al., 2003).

Spectroscopic and Magnetic Properties

This compound has been subject to magnetic measurements, revealing insights into its crystal field and magnetic susceptibility. The research conducted by Neogy et al. (2002) on holmium trifluoromethanesulfonate (HoTFMS) provides detailed analysis of its hexagonal crystal structure and magnetic behavior, indicating the potential for applications in magnetic materials and quantum computing technologies (Neogy et al., 2002).

Material Science

In material science, the structural and dynamical properties of dysprosium(III) and holmium(III) in aqueous solution have been theoretically studied, with findings relevant to this compound's hydration properties. These studies contribute to our understanding of such compounds' behavior in biological systems and their potential applications in biotechnology and medicine (Tirler et al., 2015).

Advanced Materials and Photonics

Spectroscopic traits of holmium in various hosts, including studies on holmium-doped glasses, underscore the potential for this compound in developing new photonic materials. The detailed spectroscopic analysis provides insights into the ionic bonding and structural properties of holmium-doped materials, paving the way for their application in solid-state lasers and other optical devices (Jupri et al., 2018).

作用機序

Target of Action

Holmium(III) trifluoromethanesulfonate, also known as Holmium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It interacts with reactant molecules to lower the activation energy required for the reaction, thereby accelerating the reaction rate . The exact mode of interaction can vary depending on the specific reaction.

Biochemical Pathways

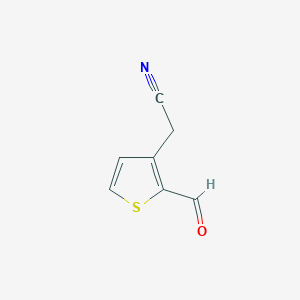

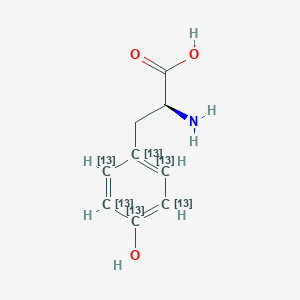

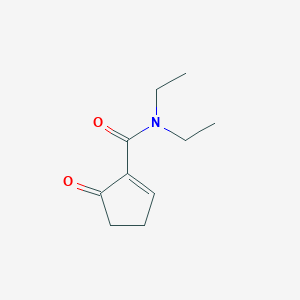

This compound is known to catalyze several types of reactions, including asymmetric alpha-amination, Diels-Alder reactions, stereoselective cycloaddition reactions, benzyl etherification, and acceleration of hydrogen-transfer reactions . It is also used in the Aldol reaction of silyl enol ethers with aldehydes . These reactions are part of various biochemical pathways, and the compound’s catalytic action can influence the rate and outcome of these pathways.

Result of Action

The primary result of this compound’s action is the acceleration of chemical reactions. By lowering the activation energy required for these reactions, it enables them to proceed at a faster rate or under milder conditions than would otherwise be possible .

Safety and Hazards

Holmium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Holmium(III) trifluoromethanesulfonate can be achieved through a metathesis reaction between Holmium(III) chloride and sodium trifluoromethanesulfonate.", "Starting Materials": [ "Holmium(III) chloride", "Sodium trifluoromethanesulfonate", "Deionized water", "Methanol" ], "Reaction": [ "Dissolve Holmium(III) chloride in deionized water to form a clear solution.", "Add sodium trifluoromethanesulfonate to the Holmium(III) chloride solution and stir for several hours.", "Filter the resulting precipitate and wash with deionized water.", "Dry the precipitate under vacuum.", "Dissolve the dried precipitate in methanol and filter to remove any impurities.", "Evaporate the methanol to obtain Holmium(III) trifluoromethanesulfonate as a white crystalline solid." ] } | |

CAS番号 |

139177-63-2 |

分子式 |

CHF3HoO3S |

分子量 |

315.01 g/mol |

IUPAC名 |

holmium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ho/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

BGVUVBIFPBJZEI-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ho+3] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ho] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)